3,5-Dimethyl-1H-pyrrole-2-carbaldehyde

Overview

Description

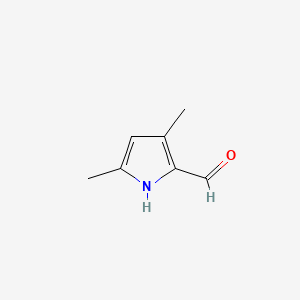

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (CAS: 2199-58-8) is a pyrrole-derived aldehyde with a molecular formula of C₇H₉NO (MW: 123.15 g/mol). It is a versatile intermediate in organic synthesis, particularly in the preparation of fluorescent dyes (e.g., BODIPY derivatives), photodynamic therapy agents, and organocatalysts . Its structure features electron-donating methyl groups at the 3- and 5-positions and a reactive aldehyde group at the 2-position, which facilitates condensation and electrophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde can be synthesized through the oxidation of 3,5-dimethylpyrrole. Common oxidizing agents used in this process include benzoyl peroxide, sodium chromate, and hydrogen peroxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of solvents like dimethyl sulfoxide (DMSO) or methanol to facilitate the process .

Types of Reactions:

Oxidation: this compound can be further oxidized to form 3,5-dimethylpyrrole-2-carboxylic acid.

Reduction: The compound can be reduced to 3,5-dimethylpyrrole-2-methanol using reducing agents like sodium borohydride.

Substitution: In the presence of alkyl halides and a base, it can undergo alkylation to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Benzoyl peroxide, sodium chromate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: 3,5-Dimethylpyrrole-2-carboxylic acid.

Reduction: 3,5-Dimethylpyrrole-2-methanol.

Substitution: Various alkyl-substituted pyrrole derivatives.

Scientific Research Applications

Scientific Research Applications

3, 5-Dimethyl-1H-pyrrole-2-carbaldehyde is widely utilized in various research areas due to its versatile chemical properties .

Flavor and Fragrance Industry: This compound is used as a flavoring agent because of its unique aromatic properties, enhancing the sensory experience in food and beverages .

Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceuticals, contributing to developing new medications with improved efficacy . Research into 2,5-dimethylpyrroles has identified new derivatives with antitubercular potential, showing inhibitory effects against Mycobacterium tuberculosis .

Agricultural Chemicals: The compound is explored for its potential in creating agrochemicals, which can help in pest control and improve crop yield .

Material Science: It is utilized in the formulation of specialty polymers and resins, offering enhanced durability and performance in various applications .

Research and Development: This chemical is a valuable building block in organic synthesis, aiding researchers in developing novel compounds for various applications . It is also used in laboratory medicine, microbiology, molecular biology, PCR/qPCR, production applications, and protein biology methods .

Biological Activities of Pyrrole-2-carbaldehydes

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives are derived from various natural sources, including fungi, plants (roots, leaves, and seeds) . These compounds exhibit a range of physiological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Safety and Regulations

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This reactivity makes it a valuable tool in biochemical studies and drug development .

Comparison with Similar Compounds

Key Physical Properties :

- Boiling Point : 237.3°C

- Density : 1.099 g/cm³

- Hazards : Irritant (H315, H319, H335) and harmful if swallowed (H302) .

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrole Carbaldehydes

Table 1: Structural and Physical Properties

Key Observations :

- Electron-Withdrawing vs. Donating Groups : Bromine (in 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde) increases molecular weight and likely alters reactivity for nucleophilic substitution, whereas methyl groups enhance electron density, favoring electrophilic reactions .

- Aromatic vs.

Table 2: Reaction Performance and Yields

Key Findings :

- Substituent Effects : The ethyl-substituted analog (4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde) shows reduced yield (55%) compared to the methyl derivative (70%), likely due to steric hindrance .

- Reaction Conditions : Microwave synthesis (e.g., for compound 8a) improves reaction efficiency compared to traditional methods .

Biological Activity

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.

Chemical Characteristics

This compound is characterized by the following chemical formula: . It features a pyrrole ring substituted with two methyl groups at positions 3 and 5 and an aldehyde group at position 2. This structural arrangement contributes to its reactivity and biological activity.

The biological activity of this compound primarily stems from its reactive aldehyde group, which allows it to interact with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with amino acid residues in proteins, potentially altering their function.

- Modulation of Enzyme Activity : By interacting with active sites on enzymes, this compound may inhibit or enhance enzymatic reactions, influencing various metabolic pathways.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

- Anticancer Potential : Its ability to modulate protein functions suggests potential applications in cancer therapeutics, particularly in targeting cancer cell metabolism and growth.

- Enzyme Inhibition : The compound's interactions with specific enzymes can lead to inhibition or modification of their activities, which is crucial in drug development.

Study 1: Interaction with Biological Macromolecules

A study investigated the interaction of this compound with various enzymes. The results indicated that the compound could effectively inhibit enzyme activities through covalent modification. This property was attributed to the formation of stable adducts between the aldehyde group and nucleophilic residues in the enzymes.

Study 2: Anticancer Activity Assessment

In another study focusing on its anticancer properties, this compound was tested against several cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly in breast cancer cells. The mechanism was linked to the induction of apoptosis and disruption of cellular signaling pathways associated with cell survival.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Pyrrole ring with two methyl groups and an aldehyde group | Antimicrobial, anticancer potential |

| 1H-Pyrrole-2-carboxaldehyde | Lacks methyl groups; less hydrophobic | Lower biological activity |

| 3,5-Diphenyl-1H-pyrazole | Contains pyrazole instead of pyrrole | Varies; potential for different activities |

Applications in Drug Development

The unique properties of this compound make it a promising lead compound for drug development:

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde relevant to experimental handling?

Methodological Answer: The compound (CAS 2199-58-8, C₇H₉NO) has a melting point of 90–91°C, boiling point of 237.3°C, and density of 1.099 g/cm³. Its low vapor pressure (0.0452 mmHg at 25°C) suggests limited volatility, requiring airtight storage to prevent degradation. The aldehyde group at position 2 and methyl substituents at positions 3 and 5 contribute to its reactivity in nucleophilic additions and condensations. Handling precautions include avoiding skin contact (Xi irritant) and using inert atmospheres for moisture-sensitive reactions .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 90–91°C | |

| Boiling Point | 237.3°C at 760 mmHg | |

| Density | 1.099 g/cm³ | |

| Vapor Pressure | 0.0452 mmHg at 25°C |

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?

Methodological Answer: A common route involves formylation of 3,5-dimethylpyrrole using Vilsmeier-Haack conditions (POCl₃/DMF). For example, phosphoryl chloride is added to DMF at 10–20°C, followed by reaction with the pyrrole precursor in 1,2-dichloroethane. Post-reaction neutralization with sodium acetate and crystallization yields the product (80% efficiency). Optimization strategies include:

- Temperature Control: Maintain below 20°C during formylation to avoid side reactions.

- Solvent Choice: Use aprotic solvents (e.g., dichloroethane) to stabilize intermediates.

- Workup: Acidic quenching (pH 4.5) improves aldehyde stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?

Methodological Answer:

- ¹H NMR: The aldehyde proton appears as a singlet at δ 9.8–10.0 ppm. Methyl groups at δ 2.2–2.5 ppm (singlets) confirm substitution at positions 3 and 4.

- ¹³C NMR: The carbonyl carbon (C=O) resonates at δ 190–195 ppm.

- FTIR: Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 2800–2900 cm⁻¹ (C-H stretch for CH₃).

- HRMS: The molecular ion [M+H]⁺ at m/z 124.076 confirms the molecular formula (C₇H₉NO) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 formalism) improve accuracy for systems with delocalized electrons, such as pyrrole derivatives. Key steps:

Geometry Optimization: Use a basis set (e.g., 6-31G*) to minimize energy.

Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., aldehyde carbon).

Frontier Orbital Analysis: Calculate HOMO-LUMO gaps to predict reactivity in cycloadditions or redox reactions.

Solvent Effects: Include implicit solvent models (e.g., PCM) for aqueous or polar aprotic conditions .

Table 2: DFT Parameters for Electronic Analysis

| Parameter | Value/Approach | Source |

|---|---|---|

| Functional | B3LYP | |

| Basis Set | 6-31G* | |

| Solvent Model | PCM (Water) |

Q. What strategies can be employed to resolve contradictions in experimental vs. computational data regarding the compound's tautomeric behavior?

Methodological Answer: Discrepancies in tautomer ratios (e.g., enol vs. keto forms) arise from solvent effects or computational approximations. Mitigation strategies:

- Variable-Temperature NMR: Monitor proton shifts to detect tautomer equilibria.

- Dynamic DFT: Perform molecular dynamics simulations to model solvent interactions.

- Benchmarking: Compare multiple functionals (e.g., M06-2X vs. ωB97XD) to assess sensitivity to exchange-correlation terms.

- Experimental Validation: Use X-ray crystallography to confirm dominant tautomers in solid state .

Q. How does the introduction of electron-donating or withdrawing groups at specific positions affect the compound's reactivity in multicomponent reactions?

Methodological Answer: Substituent effects are studied via Hammett plots or DFT-based Fukui indices:

- Electron-Donating Groups (e.g., -OCH₃ at position 4): Increase electron density at the aldehyde carbon, enhancing nucleophilic attack (e.g., Knoevenagel condensations).

- Electron-Withdrawing Groups (e.g., -NO₂): Stabilize intermediates in cyclization reactions but may reduce aldehyde electrophilicity.

- Steric Effects: Bulky substituents at positions 3 and 5 hinder access to the reactive aldehyde site, requiring optimized catalysts (e.g., Lewis acids like ZnCl₂) .

Table 3: Substituent Effects on Reactivity

| Substituent | Position | Reactivity Trend | Application Example |

|---|---|---|---|

| -CH₃ | 3,5 | Enhanced stability | Paal-Knorr synthesis |

| -Br | 4 | Polarizable intermediate | Suzuki coupling |

| -CF₃ | 2 | Reduced electrophilicity | Trifluoromethylation |

Q. What are the challenges in synthesizing dicarboxylic acid derivatives of this compound, and how can they be addressed?

Methodological Answer: Oxidation of the aldehyde to carboxylic acid (e.g., using KMnO₄) often leads to overoxidation of the pyrrole ring. Mitigation approaches:

Properties

IUPAC Name |

3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-6(2)8-7(5)4-9/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFZYUOHJBXMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296965 | |

| Record name | 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-58-8 | |

| Record name | 2199-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.